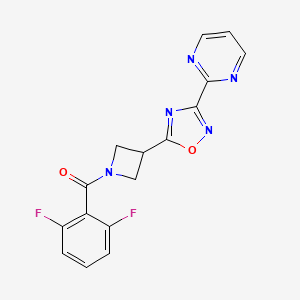

(2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(2,6-difluorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N5O2/c17-10-3-1-4-11(18)12(10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-5-2-6-20-13/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIISODZKZMFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone core, followed by the introduction of the oxadiazole and pyrimidine moieties. The final step usually involves the attachment of the difluorophenyl group. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the application and the availability of starting materials .

Análisis De Reacciones Químicas

Types of Reactions

(2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the phenyl ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. Studies have shown that the incorporation of pyrimidine and oxadiazole moieties enhances the ability to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with similar structures effectively inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted that certain derivatives could inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Agricultural Sciences

Pesticide Development

In the realm of agriculture, the compound is being explored as a potential pesticide. Its structural components suggest that it may interfere with insect hormone systems, making it a candidate for eco-friendly pest control solutions. Preliminary studies have shown promising results in controlling pests such as aphids and whiteflies without harming beneficial insects .

Plant Growth Regulation

Additionally, compounds similar to (2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been tested for their ability to promote plant growth under stress conditions. Research indicates that these compounds can enhance root development and increase resistance to drought by modulating stress response genes in plants .

Material Science

Polymer Synthesis

In material science, the compound has been utilized in synthesizing advanced polymers with specific thermal and mechanical properties. Its unique functional groups allow for the creation of materials that can withstand high temperatures while maintaining flexibility. This application is particularly relevant in industries requiring durable materials for aerospace and automotive components .

Nanotechnology Applications

Furthermore, this compound is being investigated for its role in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials with enhanced electrical conductivity and catalytic properties. This is particularly useful in creating sensors and energy storage devices .

Summary of Findings

Mecanismo De Acción

The mechanism of action of (2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the application. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from literature:

Key Observations:

Core Flexibility : The target compound’s azetidine ring confers conformational rigidity compared to the 5-membered pyrazole in 7a. This may influence binding affinity to targets requiring precise steric alignment.

Substituent Effects: The 2,6-difluorophenyl group in the target compound likely improves metabolic stability over chlorinated analogs like fipronil . The pyrimidinyl-oxadiazole moiety may enhance π-π stacking interactions in biological systems compared to 7a’s thiophene-cyano group.

Synthetic Routes: Compound 7a and analogs are synthesized via condensation with malononitrile or ethyl cyanoacetate , whereas the target compound’s oxadiazole-azetidine linkage suggests a multi-step synthesis involving cyclization.

Research Findings and Methodological Considerations

- Structural Elucidation : Crystallographic analysis of analogs (e.g., 7a) often employs SHELX software for refinement, suggesting similar methods could resolve the target compound’s conformation .

Actividad Biológica

The compound (2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , also known by its IUPAC name, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 358.35 g/mol . The structure features a difluorophenyl moiety linked to a pyrimidine and an oxadiazole ring, which are critical for its biological activity.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 5.0 |

| MCF-7 (Breast cancer) | 4.5 |

| A549 (Lung cancer) | 6.7 |

| HCT116 (Colon cancer) | 3.8 |

Research indicates that the compound acts by inhibiting key signaling pathways involved in cell proliferation and survival, particularly through the modulation of apoptosis-related proteins .

2. Antimicrobial Activity

The compound has also exhibited promising antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential for therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human colon adenocarcinoma cells revealed that it induces apoptosis through the activation of caspase pathways. The study reported that treatment with the compound resulted in increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Case Study 2: Antimicrobial Action

In a comparative study assessing various oxadiazole derivatives, this compound was highlighted for its superior activity against drug-resistant strains of Staphylococcus aureus. The study emphasized its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and coupling of the azetidine moiety. For example, and highlight that oxadiazole formation often requires nitrile oxide intermediates reacting with amidoximes under reflux in solvents like THF or DMF at 80–100°C. Key steps include:

- Step 1 : Preparation of the oxadiazole precursor via [3+2] cycloaddition.

- Step 2 : Coupling the azetidine ring using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane at room temperature.

- Optimization : Adjusting pH to 7–8 and using anhydrous conditions to minimize side reactions. Yield improvements (e.g., from 40% to 65%) are achievable via microwave-assisted synthesis for cyclization steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Compare chemical shifts of the difluorophenyl group (δ ~7.2–7.6 ppm for aromatic protons) and azetidine protons (δ ~3.8–4.5 ppm) with literature data (e.g., ).

- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]+ ≈ 406–410 m/z) and purity (>95% by HPLC with a C18 column and acetonitrile/water gradient) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, though this may require single crystals grown via slow evaporation in ethanol/water mixtures .

Q. What strategies are recommended to assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Fluorinated phenyl groups (as in ) enhance stability in acidic conditions.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C expected due to aromatic/heterocyclic rigidity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the oxadiazole ring (hydrogen bond acceptor) and catalytic lysine residues in kinases. The pyrimidine moiety may bind ATP pockets, as seen in similar compounds ().

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing pyrimidin-2-yl with pyridin-2-yl or varying fluorophenyl positions) and test bioactivity. shows that trifluoromethyl groups enhance lipophilicity and target affinity.

- Biological Assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) or cellular viability assays (e.g., MTT on cancer cell lines). Use ANOVA to analyze potency differences between analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent assay conditions (e.g., serum concentration, incubation time) to minimize variability. For example, reports IC50 discrepancies resolved by standardizing ATP concentrations in kinase assays.

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) using statistical tools like R or Python to identify confounding variables .

Q. What methods are effective for analyzing metabolic pathways of this compound in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH for 1–2 hours. Quench reactions with acetonitrile and analyze metabolites via UPLC-QTOF-MS.

- Metabolite Identification : Use software (e.g., MetaboLynx) to match fragmentation patterns with known Phase I/II metabolites. The difluorophenyl group may reduce CYP450-mediated oxidation compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.